![molecular formula C23H20N2O B12838080 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is a heterocyclic compound that features both benzimidazole and allyloxyphenyl moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole core is known for its biological activity, making this compound a promising candidate for further research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyloxyphenyl Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a phenol derivative.
Benzylation: The final step involves the benzylation of the benzimidazole nitrogen using benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The allyloxy group can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is likely related to its interaction with biological macromolecules. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxyphenyl group may enhance the compound’s binding affinity or selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the allyloxy and benzyl groups.
2-(4-Methoxyphenyl)-1-benzyl-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of an allyloxy group.
1-Benzyl-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group instead of an allyloxy group.
Uniqueness: 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is unique due to the presence of both the allyloxy and benzyl groups, which may confer distinct chemical and biological properties. The allyloxy group can participate in additional chemical reactions, potentially leading to novel derivatives with unique activities.
Eigenschaften
Molekularformel |
C23H20N2O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-benzyl-2-(4-prop-2-enoxyphenyl)benzimidazole |
InChI |
InChI=1S/C23H20N2O/c1-2-16-26-20-14-12-19(13-15-20)23-24-21-10-6-7-11-22(21)25(23)17-18-8-4-3-5-9-18/h2-15H,1,16-17H2 |
InChI-Schlüssel |
DGGOPSZBKRLXHG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


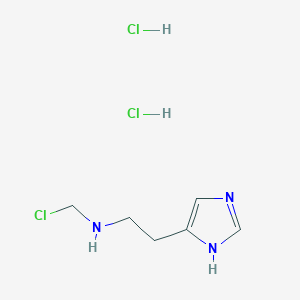
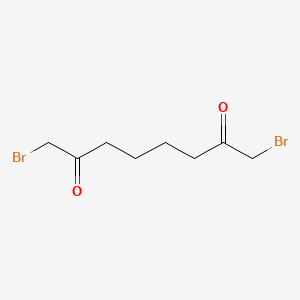
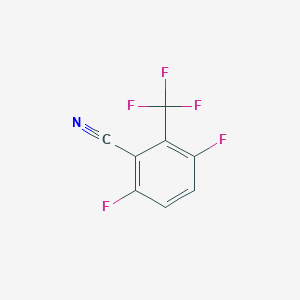
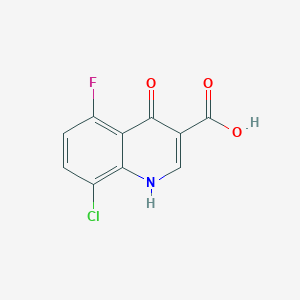
![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)



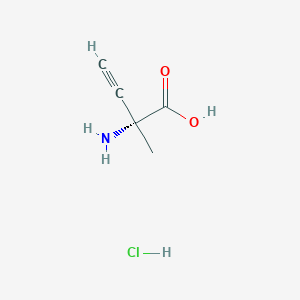
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)



![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
